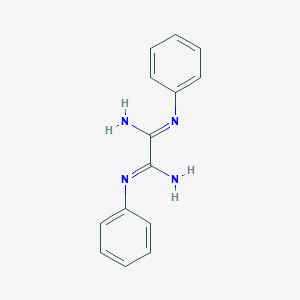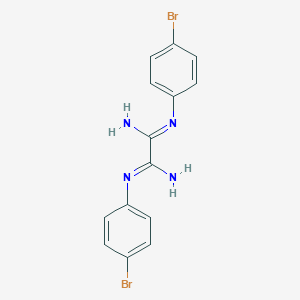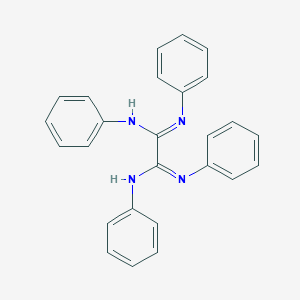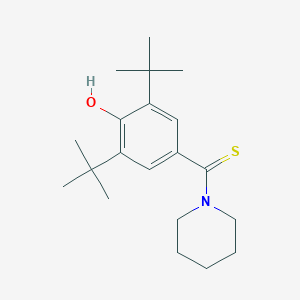
Ácido 1-(4-bromofenil)-5-metil-1H-1,2,3-triazol-4-carboxílico
Descripción general
Descripción
1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (abbreviated as BMTCA) is a heterocyclic carboxylic acid that has been studied extensively in recent years. BMTCA is a synthetic compound that has been found to have potential applications in the fields of pharmaceuticals, medicine, and chemistry. It is a promising compound due to its unique structure, which includes a bromine atom and a triazole ring. BMTCA has been found to possess a variety of properties that make it an attractive choice for research and development.
Aplicaciones Científicas De Investigación
Química medicinal: Agentes antimicrobianos
Este compuesto se ha explorado por su potencial en el desarrollo de nuevos agentes antimicrobianos. La presencia del anillo triazol, conocido por su actividad biológica, lo convierte en un candidato para sintetizar derivados que podrían combatir patógenos Gram-positivos, particularmente aquellos asociados con infecciones por biofilms como Enterococcus faecium .
Farmacología: Actividades antileishmaniales y antimaláricas
En farmacología, los derivados de este compuesto han mostrado actividades antileishmaniales y antimaláricas prometedoras. Estas propiedades son significativas en la búsqueda de nuevos tratamientos contra la leishmaniasis y la malaria, enfermedades que afectan a millones de personas en todo el mundo .
Bioquímica: Estudios de inhibición enzimática
Los derivados del compuesto se han utilizado en bioquímica para estudios de inhibición enzimática. Esto es crucial para comprender los mecanismos de la enfermedad y desarrollar fármacos que puedan modular la actividad enzimática en condiciones patológicas .
Ciencia de materiales: Química dinámica de clic
En la ciencia de materiales, los derivados del compuesto se pueden utilizar en aplicaciones de química dinámica de clic. Esto incluye crear enlaces reversibles en polímeros o recubrimientos, lo que puede conducir al desarrollo de materiales autocurativos .
Ciencia ambiental: Aplicaciones analíticas
Si bien no se encontraron aplicaciones directas en la ciencia ambiental, los compuestos relacionados con grupos bromofenilo se han utilizado en química analítica como reactivos. Estas aplicaciones podrían extenderse potencialmente al monitoreo ambiental y la detección de contaminantes .
Agricultura: Control de plagas y enfermedades
Los compuestos con el núcleo triazol son conocidos por su uso en la agricultura, particularmente en el control de plagas y enfermedades. Pueden servir como base para sintetizar pesticidas o fungicidas que ayudan a proteger los cultivos de diversas enfermedades y plagas .
Síntesis orgánica: Bloques de construcción
El compuesto sirve como un bloque de construcción en la síntesis orgánica. Sus derivados se pueden utilizar para crear moléculas complejas para diversas reacciones químicas, contribuyendo a la síntesis de nuevos compuestos orgánicos con aplicaciones potenciales en diferentes campos .
Diseño y descubrimiento de fármacos: Desarrollo de compuestos líderes
En el descubrimiento de fármacos, la estructura del compuesto es valiosa para diseñar nuevos fármacos. Sus derivados pueden actuar como compuestos líderes para el desarrollo de nuevas terapias, gracias a sus diversos efectos farmacológicos .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Análisis Bioquímico
Biochemical Properties
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins and biomolecules, influencing their function and stability.
Cellular Effects
The effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to alterations in gene expression and disrupt normal cellular functions, potentially resulting in cell death or dysfunction.
Molecular Mechanism
At the molecular level, 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with enzymes such as acetylcholinesterase, leading to enzyme inhibition . This inhibition can disrupt normal neurotransmission by preventing the breakdown of acetylcholine. Additionally, the compound may interact with other biomolecules, altering their structure and function. These interactions can result in changes in gene expression and cellular signaling pathways, further influencing cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its potency and effectiveness . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, including persistent oxidative stress and enzyme inhibition.
Dosage Effects in Animal Models
The effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can induce significant toxic effects, including neurotoxicity and oxidative stress . These adverse effects are dose-dependent and can lead to severe health consequences in animal models, highlighting the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on the body, including its toxicity and therapeutic potential. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTYOFQUENAVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179261 | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20725-34-2 | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)
![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)
![6-[2-[(5-methyl-2-naphthalen-2-yl-3-oxo-1H-pyrazol-4-yl)methylideneamino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B475022.png)
![6-(4-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475033.png)

![2,4-Dichlorophenyl [3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B475038.png)
![ethyl (3-{[5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475046.png)
![ethyl (3-{[5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B475047.png)
![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)
![N-[5-anilino-2-(1H-benzimidazol-2-yl)-6H-1,3,4-thiadiazin-6-ylidene]-N-phenylamine](/img/structure/B475131.png)



